N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a benzothiadiazole moiety linked to a pyrazole ring via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Pyrazole Synthesis: The pyrazole ring is often synthesized via the condensation of hydrazine with a 1,3-diketone, followed by methylation to introduce the dimethyl groups.
Coupling Reaction: The final step involves coupling the benzothiadiazole core with the pyrazole derivative using an acetamide linker. This can be achieved through a nucleophilic substitution reaction, where the amine group of the pyrazole attacks the acyl chloride derivative of the benzothiadiazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups on the benzothiadiazole moiety, converting them to amines.
Substitution: The compound can participate in substitution reactions, especially nucleophilic aromatic substitution on the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while reduction of the benzothiadiazole nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In industry, the compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzothiadiazole moiety can interact with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the dimethyl groups on the pyrazole ring, which can affect its reactivity and binding properties.
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamide: Similar structure but with an ethanamide linker instead of acetamide, which can influence its flexibility and overall conformation.
Uniqueness
The presence of both benzothiadiazole and dimethylpyrazole moieties in N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide provides a unique combination of electronic and steric properties. This makes it particularly versatile for various applications, from medicinal chemistry to materials science.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-8-6-9(2)18(15-8)7-12(19)14-10-4-3-5-11-13(10)17-20-16-11/h3-6H,7H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORACFVCSWQYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC3=NSN=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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